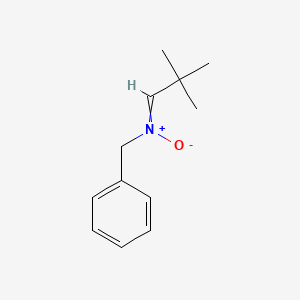
sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene is an organometallic compound that combines the properties of sodium, cyclopentadienyl, and pentafluorobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene typically involves the reaction of sodium cyclopentadienide with pentafluorobenzene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sodium cyclopentadienide moiety.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sodium and the cyclopentadienyl ring.
Addition Reactions: The pentafluorobenzene ring can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, oxidizing agents, and reducing agents. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted cyclopentadienyl derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
Sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of various organometallic complexes and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene involves its interaction with molecular targets through its cyclopentadienyl and pentafluorobenzene moieties. The sodium ion can facilitate the formation of complexes with various substrates, while the cyclopentadienyl ring can participate in electron transfer and stabilization of reactive intermediates. The pentafluorobenzene ring can enhance the compound’s reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Sodium cyclopentadienide: A related compound with similar reactivity but without the pentafluorobenzene moiety.
Pentafluorobenzene: A compound with similar aromatic properties but lacking the cyclopentadienyl and sodium components.
Cyclopentadienyl sodium: Another related compound with similar reactivity but without the pentafluorobenzene moiety.
Uniqueness
Sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene is unique due to the combination of its cyclopentadienyl and pentafluorobenzene moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
184481-02-5 |
|---|---|
Molecular Formula |
C11H4F5Na |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C11H4F5.Na/c12-7-6(5-3-1-2-4-5)8(13)10(15)11(16)9(7)14;/h1-4H;/q-1;+1 |
InChI Key |
BJQUHVBRESCJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[C-](C=C1)C2=C(C(=C(C(=C2F)F)F)F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


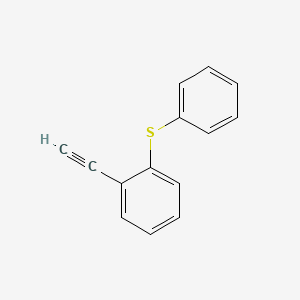

![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)
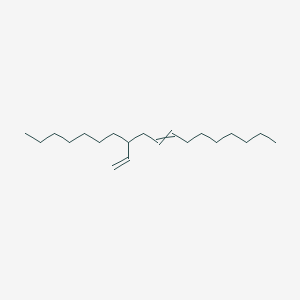
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
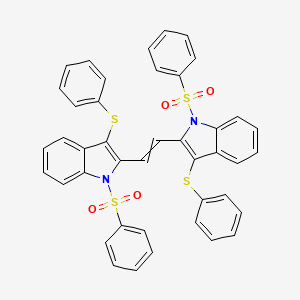
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B12563123.png)
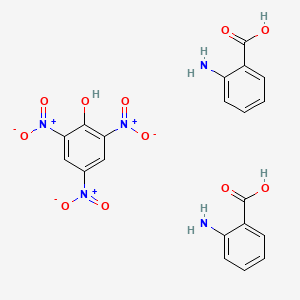
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)
![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
